molecular formula C6H10ClF3N2O2S B6588973 4-(2,2,2-trifluoroethyl)piperazine-1-sulfonyl chloride CAS No. 1592983-07-7

4-(2,2,2-trifluoroethyl)piperazine-1-sulfonyl chloride

Cat. No.: B6588973
CAS No.: 1592983-07-7
M. Wt: 266.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonyl chloride is a chemical compound that features a piperazine ring substituted with a trifluoroethyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-trifluoroethyl)piperazine-1-sulfonyl chloride typically involves the reaction of piperazine with 2,2,2-trifluoroethyl chloride under basic conditions to introduce the trifluoroethyl group. This is followed by the sulfonylation of the resulting intermediate with chlorosulfonic acid or a similar sulfonylating agent to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and reduction: The trifluoroethyl group can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

    Hydrolysis: This reaction can be carried out under acidic or basic conditions, often using water or aqueous solutions.

Major Products

    Sulfonamide derivatives: Formed from nucleophilic substitution reactions.

    Sulfonic acids: Resulting from hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonyl chloride has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological research: It can be used to modify biomolecules, aiding in the study of protein function and interactions.

Mechanism of Action

The mechanism of action of 4-(2,2,2-trifluoroethyl)piperazine-1-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by modifying the activity of target proteins or enzymes through covalent bonding. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.

    2,2,2-Trifluoroethyl piperazine: Lacks the sulfonyl chloride group, making it less reactive.

    Piperazine-1-sulfonyl chloride: Lacks the trifluoroethyl group, affecting its chemical properties and reactivity.

Uniqueness

4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonyl chloride is unique due to the presence of both the trifluoroethyl and sulfonyl chloride groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

1592983-07-7

Molecular Formula

C6H10ClF3N2O2S

Molecular Weight

266.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.